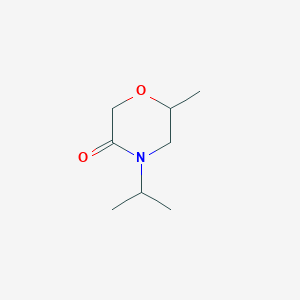

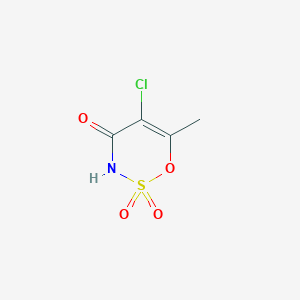

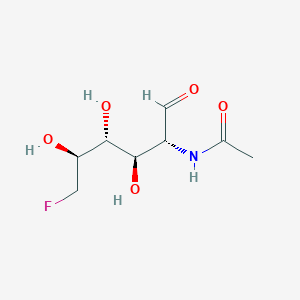

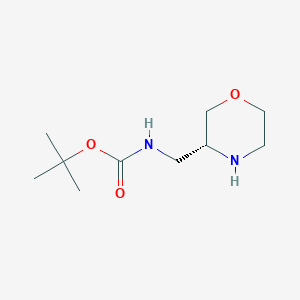

(R)-叔丁基(吗啉-3-基甲基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of (R)-tert-butyl (morpholin-3-ylmethyl)carbamate involves multiple steps, starting from basic building blocks like L-Serine. For example, a related compound, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of jaspine B, was synthesized through a seven-step process including esterification, protection, reduction, and the Corey-Fuchs reaction, achieving an overall yield of 30% (Tang et al., 2014). Similarly, the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, an important intermediate for biologically active compounds, demonstrates the versatile routes for synthesizing complex carbamates (Zhao et al., 2017).

Molecular Structure Analysis

The molecular structure of carbamates, including (R)-tert-butyl (morpholin-3-ylmethyl)carbamate, often involves detailed crystallographic studies to understand their conformation and stereochemistry. For instance, the study on (1S,3S,4S)-tert-Butyl N-[1-benzyl-3-hydroxy-5-phenyl-4-(picolinamido)pentyl]carbamate reveals intricate details about the molecule's conformation and intermolecular interactions, highlighting the complexity of carbamate structures (Zheng et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving (R)-tert-butyl (morpholin-3-ylmethyl)carbamate and related compounds are diverse. For example, the thionyl chloride-mediated synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate showcases the reactivity of carbamates in producing other valuable intermediates through Boc-involved neighboring group participation (Li et al., 2015). Additionally, the use of aqueous phosphoric acid for the deprotection of tert-butyl carbamates, among other tert-butyl-protected groups, demonstrates the chemical versatility and stability of these compounds under various conditions (Li et al., 2006).

科学研究应用

新型合成方法

利用“(R)-叔丁基(吗啉-3-基甲基)氨基甲酸酯”或相关化合物的新型合成方法的开发一直是研究的重点。例如,顺式-3,5-二取代吗啉衍生物的合成研究证明了吗啉在亲电环合反应中的效用,促进了从氮丙啶前体合成复杂的吗啉结构。该方法提供了一种合成吗啉衍生物的途径,该衍生物在制药和材料科学中具有潜在应用 (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006)。

催化和材料科学

对由氨基水杨醛亚胺配体(包括吗啉衍生物)配位的铬配合物进行的研究表明,这些配合物可以作为乙烯低聚的催化剂。该研究为聚合工艺的新型催化剂设计提供了见解,突出了吗啉基配体在提高催化性能和提供材料合成新视角中的作用 (Cui & Zhang, 2010)。

先进材料应用

具有聚集诱导磷光发射(AIPE)性质的阳离子铱(III)配合物的合成和表征,其中吗啉及其衍生物的引入到配体结构中显着影响了这些配合物的光物理性质,说明了吗啉基化合物在有机电子学(包括发光电化学电池和传感器)的先进材料开发中的潜力 (Shan et al., 2012)。

酶促动力学拆分

在手性合成中,叔丁基 2-(1-羟乙基)苯基氨基甲酸酯的酶促动力学拆分对于产生光学纯对映异构体至关重要,证明了氨基甲酸酯衍生物在实现高对映选择性中的相关性。这一过程突出了吗啉基氨基甲酸酯在手性化合物合成中的效用,这在制药和不对称催化中至关重要 (Piovan, Pasquini, & Andrade, 2011)。

环境应用

关于水性磷酸介导的叔丁基氨基甲酸酯(包括吗啉衍生物)的脱保护研究提供了一种环境友好的方法,用于脱保护有机合成中的官能团。这项研究强调了开发绿色化学工艺的重要性,以及吗啉基氨基甲酸酯在促进此类反应中的作用 (Li et al., 2006)。

属性

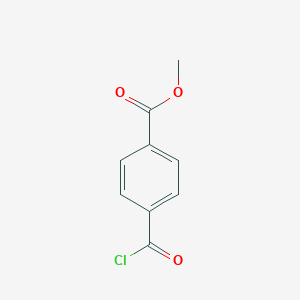

IUPAC Name |

tert-butyl N-[[(3R)-morpholin-3-yl]methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-6-8-7-14-5-4-11-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGAMPLHQAGRIU-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1COCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1COCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20628700 |

Source

|

| Record name | tert-Butyl {[(3R)-morpholin-3-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl (morpholin-3-ylmethyl)carbamate | |

CAS RN |

1257850-83-1 |

Source

|

| Record name | Carbamic acid, N-[(3R)-3-morpholinylmethyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257850-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl {[(3R)-morpholin-3-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。